Furowanin A

Übersicht

Beschreibung

Molecular Structure Analysis

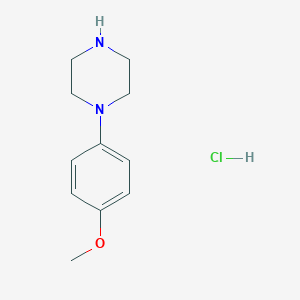

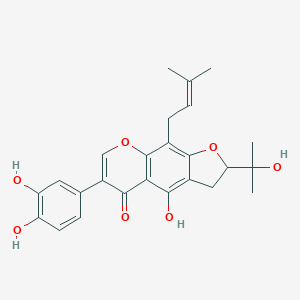

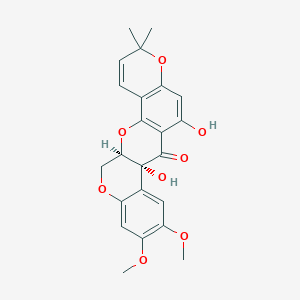

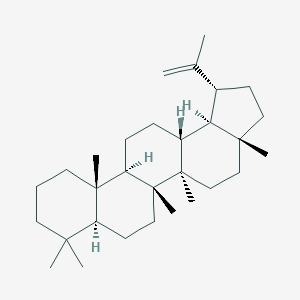

Furowanin A has a molecular weight of 438.47 and its molecular formula is C25H26O7 . It contains a total of 61 bonds, including 35 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ketone (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Furowanin A is a powder that is stable under normal temperatures and pressures . The storage conditions vary depending on the form of the compound. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activities in Colorectal Cancer

Furowanin A has been found to exhibit anti-cancer activities in colorectal cancer (CRC). It has been shown to have anti-proliferative effects, blocking cell cycle progression and promoting apoptotic cell death in CRC cells . It also suppresses the migration, invasion, and epithelial-to-mesenchymal transition (EMT) in vitro, and tumor growth and pulmonary metastasis in vivo .

Up-regulation of Profilin 1

The anti-cancer activities of Furowanin A in CRC are associated with the up-regulation of profilin 1 (Pfn1), a gene that was identified to be up-regulated by Fur A . In xenograft tumor tissue, the expression of Pfn1 was also elevated by Fur A treatment . High expression of Pfn1 in clinical CRC samples was correlated with lower stage and longer survival .

Anti-Proliferative and Pro-Apoptotic Activities in Osteosarcoma

Furowanin A has been found to exert pro-apoptotic activity in human leukemia cells . It has also been shown to exhibit anti-growth and pro-apoptotic activities in vitro and in vivo in osteosarcoma (OS) by downregulating sphingosine kinase 1 (SphK1) .

Down-regulation of Sphingosine Kinase 1

The anticancer activity of Furowanin A in OS is associated with the down-regulation of SphK1 and inactivation of its downstream signaling . The pro-apoptotic activity of Fur A was significantly blocked by SphK1 overexpression, while SphK1 knockdown sensitized the OS cells to Fur A .

Safety And Hazards

Furowanin A should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of accidental exposure, specific first aid measures are recommended .

Eigenschaften

IUPAC Name |

6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEQUFXTRAXRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furowanin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does Furowanin A demonstrate selective cytotoxicity?

A2: Furowanin A has shown promising cytotoxic effects against human leukemia HL-60 cells in vitro. [, ] Additionally, research indicates potent antiproliferative and pro-apoptotic activities specifically in osteosarcoma cell lines and xenograft models. []

Q2: What is the role of SphK1 in the anticancer activity of Furowanin A?

A3: Studies have demonstrated that downregulation of SphK1 by Furowanin A is crucial for its pro-apoptotic effects. Overexpression of SphK1 significantly diminished the pro-apoptotic activity of Furowanin A, while SphK1 knockdown increased the sensitivity of osteosarcoma cells to the compound. [] This highlights SphK1 as a key mediator in Furowanin A's mechanism of action.

Q3: Beyond its anticancer properties, does Furowanin A exhibit other biological activities?

A4: Furowanin A, along with other prenylated isoflavones isolated from Cudrania tricuspidata, has demonstrated significant inhibition of nitric oxide (NO) production in RAW 264.7 macrophages. [] This finding suggests potential anti-inflammatory properties, although further research is needed to confirm this.

Q4: What are the structural characteristics of Furowanin A?

A5: Furowanin A is a prenylated isoflavonoid. [, ] While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, they indicate that its structure elucidation was achieved through spectroscopic analyses. [] Further investigation into its specific structural features and properties would require access to the complete research articles.

Q5: Have there been any investigations into the structure-activity relationship of Furowanin A?

A6: While the provided research doesn't delve into specific structure-activity relationship studies for Furowanin A, related research on prenylated isoflavones from Millettia pachycarpa, including Furowanin B, explored their antiestrogenic activity. [] This suggests the potential for future research to investigate how modifications in the Furowanin A structure could impact its activity and target selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)

![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)